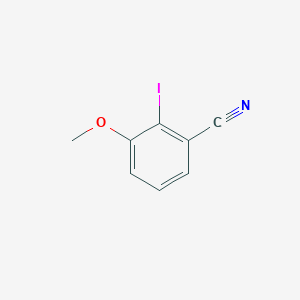

2-Iodo-3-methoxybenzonitrile

Description

2-Iodo-3-methoxybenzonitrile (CAS: 490039-70-8, MFCD18904963) is a halogenated aromatic compound featuring a cyano group, methoxy substituent, and iodine atom at positions 1, 3, and 2 of the benzene ring, respectively. Its synthesis typically involves the nickel-catalyzed reaction of 2-cyano-6-methoxyphenyl tosylate with activated zinc dust and dibromoethane, achieving moderate yields under controlled conditions . The compound is characterized by high purity (95%) and is utilized in cross-coupling reactions to generate organozinc intermediates for pharmaceutical and materials science applications .

Properties

IUPAC Name |

2-iodo-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXZAKBIPOVXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455517 | |

| Record name | 2-Iodo-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490039-70-8 | |

| Record name | 2-Iodo-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-methoxybenzonitrile typically involves a multi-step reaction. One common method includes the use of 2,2,6,6-tetramethylpiperidinyl-lithium in tetrahydrofuran, followed by the addition of iodine under an inert atmosphere . Another method involves the reaction of 2-iodo-3-methoxy-benzonitrile with N,N-diisopropylethylamine in 1,4-dioxane under nitrogen .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-methoxybenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H8IN

- Molar Mass : 227.07 g/mol

- Structural Features : The compound contains an iodine atom and a methoxy group attached to a benzonitrile framework, influencing its reactivity and biological interactions.

Medicinal Chemistry

Anticancer Activity :

Research has indicated that 2-Iodo-3-methoxybenzonitrile exhibits potential anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, likely through mechanisms involving enzyme inhibition or receptor modulation. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and enhancing the therapeutic index of co-administered drugs .

Antimicrobial Properties :

The compound has shown promise as an antimicrobial agent, with preliminary studies suggesting efficacy against various pathogens. This property makes it a candidate for further development in treating infectious diseases .

Drug Development :

As a precursor in the synthesis of pharmaceutical compounds, this compound can serve as a building block for more complex molecules with targeted biological activities. Its unique structural features allow for modifications that can enhance potency and selectivity against specific biological targets .

Agricultural Applications

Pesticide Development :

The compound's derivatives have been explored for use in agricultural chemicals, particularly as potential pesticides or herbicides. Its ability to interact with biological systems can be harnessed to develop effective agrochemicals that target pests while minimizing environmental impact .

Case Study 1: Anticancer Research

A study focusing on the anticancer effects of this compound demonstrated its ability to inhibit the growth of MDA-MB-231 breast cancer cells. The compound was shown to induce apoptosis through the modulation of apoptotic pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against various bacterial strains. Results indicated significant antimicrobial activity, particularly against Gram-positive bacteria. This suggests its potential use in developing new antimicrobial agents to combat resistant strains .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Notable Applications |

|---|---|---|

| This compound | Iodine and methoxy substituents | Anticancer, antimicrobial |

| 2-Amino-3-methoxybenzonitrile | Amino group present | Antimicrobial, drug synthesis |

| 3-Iodo-4-hydroxy-5-nitrobenzonitrile | Hydroxy and nitro groups | Anthelmintic applications |

Mechanism of Action

The mechanism of action of 2-Iodo-3-methoxybenzonitrile is primarily related to its role as an intermediate in chemical synthesis. It does not have a direct biological mechanism of action but is valuable in the synthesis of compounds that do. The molecular targets and pathways involved depend on the specific compounds synthesized using this compound.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Iodo-Methoxybenzonitrile Derivatives

Key Findings:

Reactivity in Cross-Coupling Reactions :

- The iodine atom in this compound (QB-6978) occupies an ortho position relative to the methoxy group, creating steric and electronic effects that favor oxidative addition in palladium- or nickel-catalyzed reactions . In contrast, analogs like QN-4173 (4-iodo-2-methoxybenzonitrile) exhibit reduced steric hindrance but lower electron-withdrawing capacity due to the para-methoxy group.

Electronic Effects: The meta-methoxy group in QB-6978 donates electron density via resonance, slightly offsetting the electron-withdrawing cyano and iodo groups. This balance enhances stability during organometallic intermediate formation .

Steric Considerations :

- QB-4690 (2-iodo-6-methoxybenzonitrile) demonstrates significant steric hindrance due to the proximity of the methoxy and iodo groups at positions 6 and 2. This may limit accessibility to catalytic sites in coupling reactions compared to QB-6978 .

Functional Group Variations: Derivatives like QH-1238 (4-iodo-2-methoxybenzoic acid) replace the cyano group with a carboxylic acid, altering solubility and reactivity. The carboxylic acid enables hydrogen bonding but reduces compatibility with non-polar solvents .

Biological Activity

2-Iodo-3-methoxybenzonitrile is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Chemical Formula : C9H8I NO

- Molecular Weight : 245.07 g/mol

- CAS Number : 490039-70-8

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown potential in disrupting microbial cell membranes and inhibiting essential enzymes crucial for microbial survival.

- Antiparasitic Effects : Similar benzonitrile derivatives have demonstrated significant anthelmintic activity against parasitic nematodes and trematodes, suggesting potential applications in veterinary medicine .

- Inflammation Modulation : Research indicates that compounds with similar structures may influence inflammatory pathways, particularly through the inhibition of phosphoinositide 3-kinases (PI3K), which are implicated in various immune responses .

The mechanisms through which this compound exerts its effects can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, akin to other derivatives that affect monoamine oxidase activity, leading to increased levels of neurotransmitters such as serotonin and dopamine.

- Cell Signaling Modulation : It is believed to modulate cell signaling pathways that regulate inflammation and immune responses, potentially through PI3K inhibition .

- Direct Antimicrobial Action : The disruption of microbial membranes and inhibition of metabolic enzymes contribute to its antimicrobial properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzonitrile derivatives, including this compound. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 16 to 128 µg/mL depending on the strain tested.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antiparasitic Efficacy

In veterinary studies, related benzonitrile compounds were tested for their anthelmintic properties against Haemonchus contortus. The results demonstrated effective reduction in parasite load at dosages of 0.05 g to 0.10 g per kg body weight without significant toxicity .

Inflammation Studies

Research involving PI3K inhibitors has shown that compounds structurally related to this compound can significantly reduce inflammation in mouse models of rheumatoid arthritis. Treatment with these inhibitors resulted in decreased joint swelling and improved mobility scores compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.